molecular formula C18H16N4O2S B12582237 Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-

Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-

Cat. No.: B12582237
M. Wt: 352.4 g/mol
InChI Key: IZANFAPZGBKJLQ-UHFFFAOYSA-N
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Description

Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a quinoline ring, an isoxazole ring, and a cyano group, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process can be carried out under various conditions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of cyano groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound’s quinoline and isoxazole rings enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano group also plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide,2-[(3-cyano-5

Biological Activity

Acetamide, 2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- (CAS No. 602325-02-0) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula: C18H16N4O2S
  • Molecular Weight: 352.41 g/mol
  • Boiling Point: Approximately 641.6 °C
  • Density: 1.35 g/cm³
  • pKa: 11.16

Biological Activity Overview

The biological activity of this acetamide derivative has been investigated in various studies, revealing its potential in multiple therapeutic areas:

  • Antimicrobial Activity : Research indicates that acetamide derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups, such as the quinoline moiety, enhances this activity .
  • Anticancer Properties : Studies have demonstrated that compounds similar to this acetamide show cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects : Acetamide derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
  • CNS Activity : Some studies suggest that these compounds may possess central nervous system (CNS) activity, which could be beneficial for developing treatments for neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of acetamide derivatives is closely linked to their structural features. Modifications in the molecular structure, such as the introduction of different substituents or alterations in the aromatic rings, can significantly influence their pharmacological profiles:

ModificationBiological Activity Impact
Addition of methoxy groupsIncreased antimicrobial activity
Variation in alkyl chain lengthAltered cytotoxicity against cancer cells
Substitution at para positionEnhanced anti-inflammatory effects

Case Studies

  • Antimicrobial Efficacy : A study assessed the efficacy of various acetamide derivatives against a range of bacterial strains. Compounds with a piperidine moiety exhibited superior activity compared to those with morpholine .
  • Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
  • CNS Effects : Research evaluating the CNS effects showed that specific acetamide compounds produced anxiolytic-like effects in animal models, suggesting potential for anxiety disorder treatments .

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3-cyano-5,7-dimethylquinolin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C18H16N4O2S/c1-10-4-11(2)14-7-13(8-19)18(20-15(14)5-10)25-9-17(23)21-16-6-12(3)24-22-16/h4-7H,9H2,1-3H3,(H,21,22,23)

InChI Key

IZANFAPZGBKJLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)SCC(=O)NC3=NOC(=C3)C)C#N)C

Origin of Product

United States

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